An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one: Core Properties and Structure
An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and chemical structure of 5-(Aminomethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key physicochemical data, explores its structural features, and provides a foundation for further research and application.
Core Properties
5-(Aminomethyl)pyrrolidin-2-one is a derivative of pyrrolidinone, also known as a γ-lactam. Its structure incorporates a primary amine, making it a versatile building block for the synthesis of more complex molecules. The presence of both a lactam ring and an amino group suggests its potential for diverse biological activities.[1][2]
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-(Aminomethyl)pyrrolidin-2-one. It is important to note that some of these values are predicted through computational methods and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | PubChem[3] |
| Molecular Weight | 114.15 g/mol | PubChem[3] |
| IUPAC Name | 5-(aminomethyl)pyrrolidin-2-one | PubChem[3] |
| CAS Number | 154148-69-3 | PubChem[3] |
| Canonical SMILES | C1CC(=O)NC1CN | PubChem[3], BOC Sciences[] |
| Boiling Point (Predicted) | 313.9 ± 15.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 16.06 ± 0.40 | ChemicalBook[5] |
| LogP (Predicted) | -1.3 | PubChem[3] |
Chemical Structure and Stereoisomerism
5-(Aminomethyl)pyrrolidin-2-one possesses a chiral center at the 5-position of the pyrrolidinone ring. Consequently, it exists as two enantiomers: (5S)-5-(aminomethyl)pyrrolidin-2-one and (5R)-5-(aminomethyl)pyrrolidin-2-one.
Caption: Enantiomeric forms of 5-(Aminomethyl)pyrrolidin-2-one.
The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule. It is therefore crucial to consider the enantiomeric purity when conducting biological assays or developing therapeutic agents based on this scaffold.
Synthesis and Reactivity
The synthesis of substituted pyrrolidinones can be achieved through various synthetic routes. A general approach involves the cyclization of suitable precursors. For instance, the reaction of amide and thioamide dianions with epibromohydrin has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones, which could be a potential precursor for 5-(aminomethyl)pyrrolidin-2-one after further functional group manipulation.[6] Another method involves the reaction of pyrrolidin-2-ones with formaldehyde and chlorotrimethylsilane to yield 1-chloromethylpyrrolidin-2-ones, which can then react with amines.[7]
The aminomethyl group provides a reactive handle for further derivatization, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The lactam nitrogen can also be substituted, offering another point for chemical modification.[8][9]
Potential Biological Significance
Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[1][2] The pyrrolidin-2-one core is a common scaffold in medicinal chemistry.[1] While specific biological activities for 5-(aminomethyl)pyrrolidin-2-one are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrrolidinones suggests its potential as a valuable starting point for the development of novel therapeutic agents.
Experimental Protocols: General Considerations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of pyrrolidinone derivatives.
General Analytical Workflow for Purity and Structural Confirmation
For the analysis of polar amines like 5-(aminomethyl)pyrrolidin-2-one, a combination of chromatographic and spectroscopic techniques is typically employed.
Caption: A typical analytical workflow for the characterization of a small molecule.
Future Research Directions
Further research is warranted to fully elucidate the properties and potential applications of 5-(aminomethyl)pyrrolidin-2-one. Key areas for future investigation include:
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Experimental Determination of Physicochemical Properties: Experimental validation of predicted properties such as boiling point, melting point, and solubility is essential for practical applications.
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Development of Optimized Synthetic Protocols: The development of efficient and scalable synthetic routes for both the racemic mixture and the individual enantiomers is crucial for making this compound more accessible for research.
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Comprehensive Biological Screening: A thorough investigation of the biological activity of both enantiomers in various disease models (e.g., oncology, infectious diseases) could uncover novel therapeutic opportunities.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-(aminomethyl)pyrrolidin-2-one scaffold and evaluation of the biological activity of the resulting analogs will provide valuable insights for the design of more potent and selective compounds.
This guide serves as a foundational resource for researchers interested in 5-(aminomethyl)pyrrolidin-2-one. The information provided herein is intended to facilitate further exploration and exploitation of this promising chemical entity in the fields of chemical synthesis and drug discovery.
References
- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 154148-69-3 CAS MSDS (5-AMINOMETHYL-PYRROLIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 7. Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 5-(Aminomethyl)-1-methylpyrrolidin-2-one | C6H12N2O | CID 22724560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(AMINOMETHYL)-1-METHYLPYRROLIDIN-2-ONE CAS#: [m.chemicalbook.com]
